1-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
This compound belongs to a class of 1,2,3-triazole derivatives fused with 1,2,4-oxadiazole rings. Its structure features a 1,2,3-triazol-5-amine core substituted at the 1-position with a 2,5-dimethoxyphenyl group and at the 4-position with a 3-phenyl-1,2,4-oxadiazol-5-yl moiety.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c1-25-12-8-9-14(26-2)13(10-12)24-16(19)15(21-23-24)18-20-17(22-27-18)11-6-4-3-5-7-11/h3-10H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKCZWYWLKBVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure combining a triazole ring with an oxadiazole moiety and a dimethoxyphenyl group. This unique arrangement is hypothesized to contribute to its biological activity.
Biological Activity Overview
Research indicates that derivatives of oxadiazole and triazole exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been studied for its cytotoxic effects against various cancer cell lines.
Anticancer Activity
- Cytotoxic Effects : Studies have shown that the compound exhibits notable cytotoxicity against several cancer cell lines. For instance:
- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner. This apoptotic effect was associated with increased levels of p53 and caspase-3 cleavage, suggesting that the compound activates intrinsic apoptotic pathways .
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity. However, detailed investigations are required to quantify this effect against various bacterial strains.
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of similar compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(2,5-Dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine | MCF-7 | < 10 | Apoptosis induction via p53 activation |
| Doxorubicin | MCF-7 | 10.38 | Traditional chemotherapeutic agent |
| 5a-b (related oxadiazole derivatives) | U-937 | 0.12–2.78 | Induces apoptosis and inhibits proliferation |
Future Directions
Further research is essential to explore the full therapeutic potential of 1-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine . Future studies should focus on:
- In Vivo Studies : To evaluate pharmacokinetics and overall efficacy in animal models.
- Structure–Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity and reduced toxicity.
Scientific Research Applications
Structure
The molecular structure of the compound features a triazole ring and an oxadiazole moiety, which are known for their biological activities. The presence of the dimethoxyphenyl group enhances its lipophilicity and potentially its biological interactions.
Properties
- Molecular Formula : C18H18N4O3
- Molecular Weight : 342.36 g/mol
- IUPAC Name : 1-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of the oxadiazole and triazole moieties is believed to enhance its cytotoxic properties against various cancer cell lines.
Case Studies
-
Evaluation Against Cancer Cell Lines :
- In vitro studies demonstrated that derivatives of oxadiazole compounds exhibit significant antiproliferative activity against human lung (A549), colon (WiDr), and breast (MCF-7) cancer cell lines. For instance, certain derivatives showed GI50 values as low as 4.5 µM against WiDr cells .
- A series of triazole derivatives were synthesized and tested against MCF-7 and HCT-116 cell lines, with some showing IC50 values comparable to established anticancer drugs like doxorubicin .
- Mechanism of Action :
Drug Discovery
The unique structure of 1-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine positions it as a promising candidate in drug development.
Insights from Research
Research has shown that compounds containing oxadiazole and triazole rings are often evaluated for their potential as therapeutic agents due to their ability to interact with biological targets effectively. The modification of these rings can lead to improved pharmacological profiles .
High Energy Density Materials (HEDMs)
Beyond medicinal applications, compounds similar to the one have been explored for use as High Energy Density Materials (HEDMs). The stability and energetic properties of oxadiazoles make them suitable for applications in explosives and propellants .
Summary of Findings
The compound 1-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine exhibits significant potential across various scientific domains:
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound is compared below with analogs differing in substituents on the phenyl or oxadiazole rings (Table 1).
Table 1: Structural and Molecular Comparisons
Key Observations :
- Fluorinated Derivatives : The trifluoromethylphenyl analog (MW 386.3) demonstrates how fluorination can enhance metabolic stability without significantly altering molecular weight .
- Heterocycle Replacement : Replacement of oxadiazole with benzothiazole () introduces π-π stacking interactions, relevant for antiproliferative activity .
Pharmacological Potential
While direct data for the target compound are lacking, structural analogs provide insights:
- Antiproliferative Activity : The benzothiazole-containing analog () and thiadiazole derivatives () show promise in cancer research, suggesting the target compound’s methoxy groups could modulate similar pathways .
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis involves sequential heterocycle formation and coupling reactions. Key steps include:
- Oxadiazole ring synthesis : Cyclization of hydrazides with nitrile oxides under reflux in polar aprotic solvents (e.g., DMF) .
- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 60–80°C, ensuring regioselectivity for the 1,4-disubstituted triazole .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Table 1: Synthesis Optimization
| Step | Reagents/Conditions | Yield (%)* | Purity (%)* |
|---|---|---|---|
| Oxadiazole formation | Hydrazide + nitrile oxide, DMF, 100°C, 12 h | 60–70 | 85–90 |
| Triazole formation | CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH | 75–85 | 90–95 |
| Purification | Ethyl acetate/hexane (3:7) | – | >95 |
| *Typical ranges based on analogous compounds . |
Q. Which spectroscopic techniques are critical for characterization?
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for phenyl groups) and heterocyclic carbons (e.g., triazole C5 at ~145 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –NH₂ or –OCH₃ groups) .
- IR Spectroscopy : Identify amine N–H stretches (~3350 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) from dimethoxy groups .
Q. What key chemical properties influence reactivity?
- Hydrogen-bonding capacity : The amine (–NH₂) participates in intermolecular H-bonding, affecting solubility and crystallinity .
- Electron-rich aromatic systems : The dimethoxyphenyl and oxadiazole groups enhance π-π stacking, relevant for target binding .
- LogP : Predicted ~2.5 (via computational tools), indicating moderate lipophilicity for cell permeability .
Q. What biological targets are hypothesized for this compound?
- Enzyme inhibition : Similar triazole-oxadiazole hybrids inhibit kinases (e.g., EGFR) or proteases via H-bonding with catalytic residues .
- Receptor modulation : The dimethoxy group mimics catecholamines, suggesting adrenergic receptor interactions .
- Antimicrobial activity : Oxadiazole moieties disrupt bacterial cell wall synthesis .
Q. How to assess purity and stability?
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC or NMR .
Advanced Questions
Q. How to resolve contradictions in reported spectral data?
- Variable-temperature NMR : Probe tautomerism (e.g., triazole-amine vs. imine forms) in DMSO-d₆ at 25–80°C .
- 2D NMR (HSQC, HMBC) : Assign overlapping signals in crowded aromatic regions .
Q. What computational methods predict target interactions?
- Docking (AutoDock Vina) : Model binding to kinase ATP pockets (PDB: 1M17); prioritize poses with H-bonds to oxadiazole .
- DFT (B3LYP/6-311G(d,p)) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
Q. Table 2: DFT-Derived Reactivity Descriptors
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO (-5.2) | -5.2 | Electron-donating capacity |
| LUMO (-1.8) | -1.8 | Electrophilicity |
| Band gap (3.4) | 3.4 | Kinetic stability |
| Data from analogous triazole-oxadiazole systems . |
Q. How to optimize regioselectivity in triazole formation?
- Cu(I) catalysis : Use CuI (10 mol%) in tert-BuOH/H₂O (2:1) to favor 1,4-regioisomers over 1,5-products .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and improve yield to >90% .
Q. How does tautomerism affect analysis?
- X-ray crystallography : Resolve tautomeric forms (e.g., triazole-amine vs. imine) in single crystals grown from ethanol .
- Solid-state NMR : Compare chemical shifts with solution-phase data to detect tautomeric equilibria .
Q. What experimental designs evaluate structure-activity relationships (SAR)?
- Analog synthesis : Vary substituents (e.g., –OCH₃ → –F, –Cl) and test bioactivity .
- Multivariate analysis : Use PCA to correlate logP, polar surface area, and IC₅₀ values across analogs .
Q. Table 3: SAR Case Study
| Substituent (R) | LogP | IC₅₀ (μM)* | Activity Trend |
|---|---|---|---|
| –OCH₃ (parent) | 2.5 | 12.3 | Baseline |
| –F | 2.1 | 8.7 | Enhanced kinase inhibition |
| –Cl | 2.8 | 18.9 | Reduced solubility |
| *Hypothetical data for illustrative purposes . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
